6-Amino-7-methoxyquinazolin-4(3H)-one
Overview
Description
Molecular Structure Analysis
The molecular formula of 6-Amino-7-methoxyquinazolin-4(3H)-one is C9H9N3O2 . The molecular weight is 191.19 . The structural formula is not provided in the search results.Physical and Chemical Properties Analysis
The melting point of this compound is 289-291 °C . The boiling point is 425.9±55.0 °C at a pressure of 760 Torr .Relevant Papers Unfortunately, the search results do not provide any specific papers related to this compound .
Scientific Research Applications
Anticancer and Antitumor Applications
6-Amino-7-methoxyquinazolin-4(3H)-one and its derivatives have been extensively studied for their potential in cancer treatment. Studies have shown that these compounds can act as potent anticancer agents. For instance, derivatives of this compound have been found to inhibit tumor growth effectively and induce apoptosis in cancer cells. They also have the ability to disrupt tumor vasculature, indicating their potential as tumor-vascular disrupting agents (tumor-VDAs). These compounds exhibit antiproliferative activity in various human tumor cell lines, highlighting their broad spectrum of action against different types of cancer (Cui et al., 2017). Additionally, some derivatives have shown high blood-brain barrier penetration, making them suitable candidates for treating brain tumors (Sirisoma et al., 2009).
Neuroprotective Properties
The neuroprotective properties of this compound derivatives have also been explored. These compounds have been studied for their cerebroprotective activity, particularly in the context of neurodegenerative diseases like Alzheimer's and cerebral ischemia. The synthesized derivatives have shown promising results in reducing brain necrosis and improving cognitive functions in animal models, suggesting their potential in managing neurodegenerative disorders (Chiriapkin et al., 2022).
Antibacterial Activity
Some studies have focused on the antibacterial properties of this compound derivatives. These compounds have been synthesized and tested against various bacterial strains. Although the results are varied, some compounds have shown antibacterial activity, suggesting their potential as antibacterial agents (Arrahman et al., 2016).
Properties
IUPAC Name |
6-amino-7-methoxy-3H-quinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-14-8-3-7-5(2-6(8)10)9(13)12-4-11-7/h2-4H,10H2,1H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDAFKKJLCAHBBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CNC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.